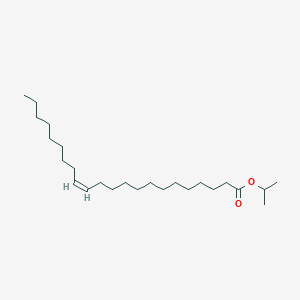

Isopropyl (Z)-docos-13-enoate

Description

Structure

2D Structure

Properties

CAS No. |

10507-50-3 |

|---|---|

Molecular Formula |

C25H48O2 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

propan-2-yl (Z)-docos-13-enoate |

InChI |

InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24(2)3/h11-12,24H,4-10,13-23H2,1-3H3/b12-11- |

InChI Key |

LSVOEQJPCKJJLA-QXMHVHEDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C |

Other CAS No. |

10507-50-3 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Z Docos 13 Enoic Acid and Its Esters

Elucidation of Natural Sources and Distribution of (Z)-docos-13-enoic Acid Precursors

The primary precursors for the biosynthesis of (Z)-docos-13-enoic acid are found in the fatty acid pools of various organisms. The synthesis pathway begins with oleic acid, a common fatty acid produced in the plastids of plant cells, which is then elongated in the cytosol to form very-long-chain fatty acids like erucic acid. nih.govuni-goettingen.de

(Z)-docos-13-enoic acid is notably prevalent in the seed oils of plants belonging to the mustard family, Brassicaceae. wikipedia.orgatamanchemicals.com Traditional cultivars of these plants can contain high concentrations of this fatty acid, making them a significant natural source. uni-goettingen.de

High-erucic acid rapeseed oil (HEAR) is a major source of (Z)-docos-13-enoic acid, with concentrations reported to be between 20% and 54%. wikipedia.org Similarly, mustard oil is rich in this fatty acid, with a typical content of around 42%. wikipedia.orgwikipedia.org In contrast, modern edible rapeseed oil, known as canola oil, has been specifically bred to contain less than 2% erucic acid. foodstandards.gov.au

Table 1: (Z)-docos-13-enoic Acid Content in Brassicaceae Seed Oils

| Oil Source | Family | Typical (Z)-docos-13-enoic Acid Content (%) |

| High-Erucic Acid Rapeseed Oil | Brassicaceae | 20 - 54 wikipedia.org |

| Mustard Oil | Brassicaceae | ~42 wikipedia.org |

| Canola (Low-Erucic Acid Rapeseed) | Brassicaceae | < 2 foodstandards.gov.au |

(Z)-docos-13-enoic acid is a characteristic component of the seed oils from various species within the Brassicaceae family. atamanchemicals.com This includes Brassica napus (rapeseed), Brassica juncea (brown mustard), and species of the Erysimum genus (wallflowers). wikipedia.orgatamanchemicals.comtuscany-diet.net The genetic control of erucic acid synthesis in Brassica napus is well-studied and is primarily governed by two gene loci that have additive effects. ocl-journal.orguni-goettingen.de

In addition to its prevalence in the plant kingdom, (Z)-docos-13-enoic acid has also been identified in some marine animal oils. atamanchemicals.comfoodstandards.gov.au For instance, measurable levels of erucic acid have been found in certain species of fish. bu.edu

While the Brassicaceae family is the most prominent source, fatty acid analyses of other plant species have been conducted. However, studies on the seed oil of custard apple (Annona squamosa) indicate that its primary fatty acids are oleic acid (approximately 47.4%), linoleic acid (22.9%), palmitic acid (12.1%), and stearic acid (13.6%). researchgate.netmdpi.com (Z)-docos-13-enoic acid is not reported as a major component in the fatty acid profile of Annona squamosa seed oil. researchgate.netmdpi.comijert.org

Esters of docosenoic acid are also found in nature. For example, methyl esters of fatty acids (FAMEs), including those with 22-carbon chains, are components of lipids in microalgae. researchgate.net While marine algae are known to produce a wide array of fatty acid esters, the specific occurrence of methyl-(E)-docos-13-enoate is not extensively detailed in the surveyed literature. researchgate.net The trans isomer of (Z)-docos-13-enoic acid is known as brassidic acid, and its methyl ester is methyl brassidate. wikipedia.orgchemspider.com The methyl ester of (Z)-docos-13-enoic acid is known as methyl erucate (B1234575) or methyl (Z)-docos-13-enoate. nist.gov

Abundance in Plant Seed Oils from the Brassicaceae Family

Advanced Studies on the Biosynthesis of (Z)-docos-13-enoic Acid

The biosynthesis of (Z)-docos-13-enoic acid is an extension of the primary fatty acid synthesis pathways in plants. It begins with the C18 monounsaturated fatty acid, oleic acid, and involves a series of elongation steps that add carbon atoms to the acyl chain. This process occurs in the endoplasmic reticulum and involves a multi-enzyme complex. nih.gov

Enzymatic Elongation Mechanisms from Oleic Acid via Oleoyl-CoA and Malonyl-CoA

The formation of (Z)-docos-13-enoic acid is achieved through the elongation of oleic acid, which proceeds via its activated form, oleoyl-CoA. wikipedia.org The process involves two successive cycles of a four-step elongation sequence, with each cycle adding a two-carbon unit derived from malonyl-CoA. nih.govresearchgate.net

The four core enzymatic reactions in each elongation cycle are:

Condensation : This initial and rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS). It involves the condensation of an acyl-CoA (starting with oleoyl-CoA) with malonyl-CoA to form a β-ketoacyl-CoA, releasing carbon dioxide. nih.govresearchgate.net

Reduction : The resulting β-ketoacyl-CoA is then reduced by β-ketoacyl-CoA reductase (KCR), using NADPH as a reductant, to produce a 3-hydroxyacyl-CoA. nih.govresearchgate.net

Dehydration : The 3-hydroxyacyl-CoA intermediate is dehydrated by 3-hydroxyacyl-CoA dehydratase (HCD) to create an enoyl-CoA. nih.govresearchgate.net

Reduction : A second reduction, catalyzed by 2,3-enoyl-CoA reductase (ECR), converts the enoyl-CoA into a saturated acyl-CoA that is two carbons longer than the starting molecule. nih.govresearchgate.net

This cycle repeats, first converting C18:1-CoA to C20:1-CoA (eicosenoic acid), and then C20:1-CoA to C22:1-CoA, the activated form of (Z)-docos-13-enoic acid. mdpi.com

Table 1: Key Enzymes in the Fatty Acid Elongation Cycle

| Enzyme | Abbreviation | Function |

| β-ketoacyl-CoA synthase | KCS | Catalyzes the initial condensation of acyl-CoA and malonyl-CoA. nih.gov |

| β-ketoacyl-CoA reductase | KCR | Reduces the β-keto group to a hydroxyl group. nih.gov |

| 3-hydroxyacyl-CoA dehydratase | HCD | Removes a water molecule to form a double bond. nih.gov |

| 2,3-enoyl-CoA reductase | ECR | Reduces the double bond to form an elongated, saturated acyl-CoA. nih.gov |

Characterization of Fatty Acid Synthase (FAS) Systems in Plant and Microbial Contexts

The substrate for the elongation pathway, oleic acid, is itself a product of the primary fatty acid synthesis machinery. In plants and bacteria, this is accomplished by the Type II fatty acid synthase (FAS) system, which is located in the plastids. aocs.orgwikipedia.org The FAS is a multi-protein complex of discrete, monofunctional enzymes. aocs.orgwikipedia.org

The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACCase). aocs.orgtaylorandfrancis.com The FAS complex then catalyzes a series of condensation and elongation reactions, using acetyl-CoA and malonyl-CoA as building blocks, to synthesize primarily C16:0 (palmitate) and C18:0 (stearate) acyl chains attached to an acyl carrier protein (ACP). aocs.orgwikipedia.org A stromal Δ9-desaturase then introduces a double bond into stearoyl-ACP to form oleoyl-ACP, the precursor to oleic acid. aocs.org This oleoyl-ACP is then hydrolyzed and exported from the plastid to the cytosol, where it is activated to oleoyl-CoA for subsequent elongation into very long-chain fatty acids like (Z)-docos-13-enoic acid. aocs.org

In contrast, animal and fungal systems utilize a Type I FAS, which consists of a single, large multifunctional polypeptide. wikipedia.org

Table 2: Core Components of Plant Fatty Acid Synthesis

| Component | Function | Location |

| Acetyl-CoA Carboxylase (ACCase) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. taylorandfrancis.com | Plastid |

| Fatty Acid Synthase (FAS) Type II | Synthesizes C16 and C18 saturated fatty acids from acetyl-CoA and malonyl-CoA. aocs.org | Plastid |

| Δ9-desaturase | Introduces a double bond in stearoyl-ACP to form oleoyl-ACP. aocs.org | Plastid |

| Acyl-CoA Synthetase | Activates free fatty acids (e.g., oleate) to their CoA esters (e.g., oleoyl-CoA). aocs.org | Plastid Envelope |

Role of Desaturases and Elongases in Monounsaturated Very Long-Chain Fatty Acid Production

The production of (Z)-docos-13-enoic acid is highly dependent on the coordinated action and competition between two key enzyme classes: elongases and desaturases. The critical elongase enzyme in this pathway is β-ketoacyl-CoA synthase (KCS), encoded by the Fatty Acid Elongase 1 (FAE1) gene. nih.gov KCS is the rate-limiting enzyme in the elongation process and exhibits substrate specificity, initiating the conversion of oleic acid (C18:1) to longer chains. nih.govmdpi.com

Simultaneously, oleic acid serves as a substrate for fatty acid desaturase 2 (FAD2), an enzyme that introduces a second double bond to convert oleic acid into the polyunsaturated fatty acid linoleic acid (C18:2). nih.govfrontiersin.org Therefore, KCS (leading to elongation) and FAD2 (leading to desaturation) compete for the same oleoyl-CoA substrate pool. mdpi.comfrontiersin.org The balance of activity between these enzymes is a major determinant of the final fatty acid composition in the seed oil. frontiersin.org In high-erucic acid varieties of rapeseed, the expression and activity of the FAE1 enzyme are high, channeling a significant portion of oleic acid into the elongation pathway. nih.gov Conversely, in low-erucic acid varieties (like canola oil), mutations or reduced expression of the FAE1 gene limit elongation, resulting in higher levels of oleic and linoleic acids. cfs.gov.hkfrontiersin.org

Chemical and Enzymatic Synthesis Methodologies for Isopropyl Z Docos 13 Enoate

The synthesis of Isopropyl (Z)-docos-13-enoate, a specialty ester, can be achieved through various chemical and biocatalytic routes. These methodologies focus on creating the ester linkage between (Z)-docos-13-enoic acid (more commonly known as erucic acid) and isopropanol (B130326), or constructing the unsaturated carbon chain through metathesis.

Advanced Analytical Characterization and Methodologies for Isopropyl Z Docos 13 Enoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating Isopropyl (Z)-docos-13-enoate from intricate matrices and for its precise quantification. Gas chromatography and liquid chromatography, especially when coupled with mass spectrometry, are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The high temperatures used in GC facilitate the volatilization of this long-chain ester, allowing for its separation based on boiling point and polarity. High-temperature capillary columns are essential for the analysis of such high-molecular-weight compounds. miamioh.edu The retention time of this compound would be expected to be longer than that of shorter-chain esters under the same conditions. researchgate.net

The coupling of GC with a mass spectrometer provides detailed structural information. Electron ionization (EI) is a common ionization technique where the molecule is fragmented in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For long-chain unsaturated esters, characteristic fragments include the acylium ion [RCO]+, which reveals the structure of the fatty acid portion, and ions related to the alcohol moiety. miamioh.edu The analysis of insect pheromones, which often include long-chain esters, frequently employs GC-MS for identification and quantification. researchgate.netrothamsted.ac.uk

Table 1: Predicted GC-MS Parameters and Expected Observations for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Column Type | High-temperature capillary column (e.g., polysiloxane-based) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped from a suitable starting temperature to a high final temperature to ensure elution. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Longer than shorter-chain fatty acid esters. |

| Key Mass Fragments | Molecular ion (M+), fragments corresponding to the loss of the isopropyl group, and fragments characteristic of the docosenoic acid chain. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. Reversed-phase liquid chromatography is commonly employed for the separation of esters. nih.gov For long-chain esters like those found in jojoba oil, which are structurally similar to this compound, LC-MS has been successfully applied. researchgate.netresearchgate.netnih.gov

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are frequently used ionization sources in LC-MS. researchgate.netresearchgate.net The resulting mass spectra often show the protonated molecule [M+H]+, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, yielding structural details about the fatty acid and alcohol components of the ester. researchgate.netnih.gov This technique is particularly useful for the analysis of complex lipid mixtures. chromatographyonline.com

Table 2: Predicted LC-MS Parameters and Expected Observations for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Column Type | Reversed-phase C18 or C8 |

| Mobile Phase | A gradient of organic solvents (e.g., methanol, acetonitrile) and water. |

| Ionization Mode | ESI or APCI in positive ion mode. |

| Key Mass Ions | Protonated molecule [M+H]+ and adducts (e.g., [M+Na]+). |

| MS/MS Fragmentation | Characteristic losses of the isopropanol (B130326) group and fragmentation of the fatty acid chain. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and the assessment of the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the protons of the isopropyl group would give rise to a characteristic septet for the CH group and a doublet for the two methyl groups. aocs.org The olefinic protons of the cis-double bond would appear as a multiplet around 5.3 ppm. researchgate.netchemicalbook.com The protons on the carbon adjacent to the carbonyl group (α-methylene) would resonate at a distinct chemical shift. aocs.org

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the ester group. The carbons of the double bond would appear in the olefinic region of the spectrum. The carbons of the isopropyl group would also have distinct chemical shifts. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -CH=CH- | ~ 5.34 (m) | ~ 130 (d) |

| -COO-CH(CH₃)₂ | ~ 4.9-5.1 (septet) | ~ 67-69 (d) |

| -COO-CH(CH₃)₂ | ~ 1.22 (d) | ~ 21-22 (q) |

| -CH₂-COO- | ~ 2.2-2.3 (t) | ~ 34-35 (t) |

| C=O | - | ~ 173 (s) |

| Terminal -CH₃ | ~ 0.88 (t) | ~ 14 (q) |

| -(CH₂)n- | ~ 1.2-1.4 (m) | ~ 22-32 (t) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester would also be visible. The presence of the cis-double bond would be indicated by a C=C stretching vibration and a =C-H bending vibration. The long alkyl chain would show characteristic C-H stretching and bending vibrations. researchgate.net

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (ester) | 1750 - 1735 | Stretch |

| C-O (ester) | 1300 - 1000 | Stretch |

| C=C (cis) | ~ 1650 | Stretch |

| =C-H | ~ 3010 | Stretch |

| =C-H | ~ 720 | Bend (out-of-plane) |

| C-H (alkyl) | 2960 - 2850 | Stretch |

| C-H (alkyl) | 1470 - 1370 | Bend |

Mass Spectrometry Fingerprinting and Fragmentation Analysis

Mass spectrometry provides a unique fingerprint of a molecule based on its mass-to-charge ratio and fragmentation pattern. For this compound, the molecular ion peak (M+) may be observed, though it can be weak in electron ionization. chemguide.co.uk

The fragmentation pattern is highly informative. A common fragmentation pathway for esters is the McLafferty rearrangement if a gamma-hydrogen is available. Alpha-cleavage next to the carbonyl group is also prevalent. The loss of the isopropoxy group or isopropene from the molecular ion are expected fragmentation pathways. chemguide.co.uklibretexts.org The fragmentation of the long alkyl chain will produce a series of ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Analysis of the mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of the corresponding amide, docos-13-enamide, shows characteristic fragmentation that can be useful for comparison. researchgate.net

Table 5: Predicted Key Mass Fragments (m/z) for this compound in EI-MS

| Fragment Ion | Description |

|---|---|

| [M]+ | Molecular Ion |

| [M - C₃H₇O] | Loss of the isopropoxy radical |

| [M - C₃H₆] | Loss of propene (from McLafferty rearrangement if applicable) |

| [CH(CH₃)₂]+ | Isopropyl cation |

| [C₂₂H₄₁O₂]+ | Acylium ion from the docosenoic acid moiety |

| Series of [CnH₂n+₁] | Alkyl fragments from the long chain |

Integrated Analytical Platforms for Comprehensive Characterization

The comprehensive characterization of this compound is best achieved through the use of integrated analytical platforms that combine data from multiple instrumental techniques. This approach provides a holistic view of the molecule, from its structural identity and purity to its thermal and rheological behavior. A typical integrated platform would involve a combination of chromatographic separation, spectroscopic elucidation, and thermal analysis.

The synergy between these techniques is crucial. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination for separating volatile impurities and unequivocally identifying the main component based on its mass spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule, which is then corroborated by the functional group information obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy. Finally, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer insights into the material's physical properties and thermal stability.

A logical workflow for a comprehensive analysis would begin with chromatographic techniques to assess purity, followed by a suite of spectroscopic methods for definitive structural confirmation. Thermal analysis would then be employed to characterize its physical and thermal properties.

Data Integration and Interpretation

The true power of an integrated platform lies in the coherent interpretation of the combined data. The purity data from GC analysis, for example, gives context to the spectroscopic results, ensuring that the signals observed in NMR and FT-IR spectra are representative of the main compound and not impurities.

Below is an interactive table summarizing how different analytical techniques are integrated for the characterization of this compound.

| Analytical Technique | Type of Information Provided | Integration with Other Techniques |

| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities. | Provides purified samples for MS and helps interpret NMR data by confirming sample purity. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern for structural clues. | Coupled with GC (GC-MS) for definitive identification of separated components. |

| Nuclear Magnetic Resonance (NMR) | Detailed atomic-level structure, including carbon skeleton and proton environments. | Confirms the isomeric form (Z-configuration) and corroborates the structure proposed by MS. |

| Fourier-Transform Infrared (FT-IR) | Identification of functional groups (e.g., ester carbonyl, C=C double bond). | Supports the structural information obtained from NMR and MS. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions such as melting point and crystallization temperature. | Provides data on the physical state and stability of the compound under thermal stress. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Complements DSC data by showing the temperature at which the compound begins to degrade. |

This integrated approach ensures a robust and reliable characterization of this compound, which is essential for its application in various industries.

Research Findings from an Integrated Approach

Detailed research using such an integrated platform would yield a comprehensive dataset for this compound. The findings would confirm its identity, purity, and key physical characteristics.

Structural Elucidation:

GC-MS analysis would typically show a primary peak corresponding to this compound, with the mass spectrum exhibiting a molecular ion peak confirming its molecular weight.

¹H NMR spectroscopy would provide signals corresponding to the different types of protons in the molecule, such as the characteristic signals for the protons around the double bond and the isopropyl group.

¹³C NMR spectroscopy would show distinct peaks for each carbon atom, including the carbonyl carbon of the ester and the two carbons of the cis-double bond.

FT-IR spectroscopy would display characteristic absorption bands for the C=O stretch of the ester group and the C=C stretch of the alkene.

Purity and Thermal Properties:

Gas Chromatography would determine the purity, often found to be high in commercial-grade samples.

DSC analysis would reveal the melting point and other thermal transitions, which are critical for formulation and storage.

TGA would indicate the onset of thermal decomposition, providing a measure of its stability at elevated temperatures.

The following table presents typical data that would be generated from a comprehensive analysis of this compound.

| Analytical Method | Parameter | Typical Value/Observation |

| GC-MS | Molecular Ion Peak (m/z) | [M]+ at 382.68 |

| Purity | >98% | |

| ¹H NMR | Chemical Shift (δ) | Signals for CH₃, CH₂, CH=CH, O-CH |

| ¹³C NMR | Chemical Shift (δ) | Peaks for C=O, C=C, and aliphatic carbons |

| FT-IR | Wavenumber (cm⁻¹) | ~1735 (C=O stretch), ~1650 (C=C stretch) |

| DSC | Melting Point | Specific temperature range depending on purity |

| TGA | Decomposition Temperature | Onset temperature of weight loss |

By integrating these diverse analytical techniques, a complete and scientifically rigorous characterization of this compound can be achieved.

Environmental Fate and Ecological Impact Research

Environmental Occurrence and Distribution in Various Matrices

The presence and persistence of Isopropyl (Z)-docos-13-enoate in the environment are not extensively documented specifically for this compound. However, by examining the behavior of analogous long-chain fatty acids and their esters, its likely distribution can be inferred.

Fatty acids are naturally occurring components of soil organic matter, originating from plant and microbial residues. unlv.edumdpi.com Long-chain fatty acids and their esters tend to exhibit greater resistance to decomposition compared to more labile organic compounds. mdpi.com The persistence of these molecules in soil and sediments is a known phenomenon, allowing them to serve as biomarkers for tracing the origin of organic matter. unlv.edu

The detection of specific fatty acid esters like this compound in soil requires specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method, which typically involves solvent extraction from the soil matrix followed by a derivatization step (e.g., conversion to methyl esters) to increase the compound's volatility for analysis. unlv.edumdpi.commdpi.com

While specific persistence data for this compound is scarce, the general principles of soil science suggest that as a long-chain aliphatic ester, it would have a tendency to sorb to soil organic matter and clay particles, reducing its mobility but contributing to its persistence. Its degradation would be primarily microbially mediated. Other types of esters, such as phthalate (B1215562) acid esters (PAEs), have been found to accumulate in agricultural soils, particularly from the use of plastic films, with concentrations ranging from micrograms to milligrams per kilogram. nih.govmdpi.com

Table 1: Factors Influencing the Persistence of Fatty Acid Esters in Soil

| Factor | Influence on Persistence | Rationale |

|---|---|---|

| Chain Length | Longer chains increase persistence. | Increased hydrophobicity and resistance to microbial degradation. mdpi.com |

| Soil Organic Matter | High organic matter increases sorption and persistence. | Provides binding sites, reducing bioavailability for microbial attack. nih.gov |

| Clay Content | High clay content can increase persistence. | Clay minerals can bind organic molecules, protecting them from degradation. epa.gov |

| Microbial Activity | High microbial activity decreases persistence. | Microorganisms are the primary drivers of biodegradation. mdpi.com |

| Environmental Conditions | Optimal temperature, moisture, and oxygen enhance degradation. | Favorable conditions promote microbial growth and enzyme activity. |

Wastewater treatment plants (WWTPs) are significant conduits for various organic compounds into the environment. The scum that accumulates in primary and secondary treatment tanks is known to be rich in lipids, including a variety of fatty acids. unl.edu These fatty acids can exist in free form or as esters. Due to their hydrophobic nature (lipophilicity), long-chain fatty acid esters that enter wastewater systems are likely to partition from the aqueous phase onto suspended organic matter and sludge. mdpi.com

Consequently, these compounds can be found in wastewater effluents and accumulate in sediments downstream from discharge points. Studies on other lipophilic esters, such as phthalates, show significant accumulation in sewage sludge and aquatic sediments. mdpi.comnih.govnih.gov For example, concentrations of di-n-butyl phthalate (DBP) and di-2-ethylhexyl phthalate (DEHP) in freshwater sediments have been reported in the range of tens of milligrams per kilogram. nih.gov Given its similar properties, this compound would be expected to behave similarly, adsorbing to particulate matter and settling in depositional zones like river and lake beds.

Studies on Biodegradation and Biotransformation in Natural Environments

The primary mechanism for the ultimate removal of this compound from the environment is biodegradation.

The biodegradation of fatty acid esters is a well-established process carried out by a diverse range of microorganisms. The initial step involves the enzymatic hydrolysis of the ester bond by lipase (B570770) enzymes, which cleaves the molecule into its constituent alcohol (isopropanol) and fatty acid (erucic acid). google.com

Once liberated, the long-chain fatty acid undergoes catabolism primarily through the β-oxidation pathway. researchgate.netresearchgate.netweebly.commicrobenotes.comwikipedia.org This process occurs within microbial cells (in the mitochondria for eukaryotes and the cytosol for prokaryotes) and involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain, producing acetyl-CoA. microbenotes.comwikipedia.org The acetyl-CoA then enters the citric acid cycle to generate energy for the cell. Numerous bacterial genera, including Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter, are known to be capable of degrading long-chain fatty acids via β-oxidation. researchgate.netweebly.com

Table 2: Key Steps in the Microbial Degradation of this compound

| Step | Process | Key Enzymes | Products |

|---|---|---|---|

| 1. Hydrolysis | Cleavage of the ester bond. | Lipases | Erucic acid and Isopropanol (B130326) |

| 2. Activation | Fatty acid is coupled with coenzyme A. | Acyl-CoA synthetase | Erucoyl-CoA |

| 3. β-Oxidation Cycle | Sequential removal of two-carbon units. | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, etc. | Acetyl-CoA, NADH, FADH₂ |

| 4. Further Metabolism | Entry of products into central metabolic pathways. | Citric acid cycle enzymes | ATP, CO₂, H₂O |

The stability of this compound is influenced by various abiotic environmental factors, including temperature, pH, and the presence of catalysts.

pH: Fatty acid esters generally exhibit good stability in neutral conditions (pH 5-7). researchgate.netnih.gov Under acidic conditions, the glycosidic bond (in sucrose (B13894) esters) is preferentially hydrolyzed, while under basic conditions, the ester bond is selectively cleaved. researchgate.netnih.gov

Temperature: Thermal degradation of long-chain fatty acids and their esters is temperature-dependent. Studies on saturated fatty acids show very little degradation after 30 minutes at temperatures up to 160°C, but significant breakdown occurs after 8 hours at 140-160°C. nih.gov Unsaturated fatty acids are generally less thermally stable than their saturated counterparts. nih.gov The presence of oxygen can also accelerate degradation through oxidation. btsjournals.com

Anoxic Heating and Matrix Effects: In anoxic environments like deep soil layers or sediments, thermal degradation can still occur. The presence of mineral matrices, such as clays, can significantly influence this process. Research on the thermal decomposition of octadecanoic acid (a C18 saturated fatty acid) in the presence of montmorillonite (B579905) clay showed that the clay accelerated decomposition, lowering the degradation temperature. epa.gov This catalytic effect is attributed to the solid acidity of the clay mineral. epa.gov This suggests that in soil and sediment environments, the interaction with minerals could play a crucial role in the long-term stability and transformation of this compound under geothermal heating.

Pathways of Environmental Migration and Transfer (e.g., from packaging materials)

An important pathway for the introduction of synthetic esters into the environment and the food chain is through migration from packaging materials. Esters of fatty acids can be used as additives in polymers, for example, as plasticizers or slip agents, to impart flexibility and reduce surface friction. nih.gov

The migration process is the transfer of these substances from the packaging material to the contents, typically food. nih.goveurofins.com This transfer is not due to chemical bonding but rather a diffusion process, influenced by several factors:

Nature of the Food: Migration is significantly higher into fatty or oily foods because of the lipophilic ("fat-loving") nature of the migrating additives. nih.goveurofins.com

Temperature: Higher temperatures increase the rate of diffusion and thus migration. nih.gov

Contact Time: Longer storage times lead to greater migration. researchgate.netrsc.org

Packaging Material: The type of polymer and its composition affect the mobility of additives within it. nih.gov

While research has often focused on phthalate esters, the principles apply to other additives like fatty acid esters. nih.govnih.govresearchgate.net Given its chemical structure, this compound could potentially be used in food packaging and, if so, would be expected to migrate, particularly into high-fat food products. This represents a direct pathway for human exposure and subsequent environmental release through waste disposal.

Ecological Role and Differentiation from Anthropogenic Sources

To provide a contextual understanding, it is possible to infer potential characteristics based on the general behavior of similar long-chain fatty acid esters. However, it must be explicitly stated that the following information is not specific to this compound and serves only as a general overview for compounds of a similar chemical class.

General Ecological Role of Long-Chain Fatty Acid Esters:

Fatty acids and their esters are fundamental components of lipids in many organisms. wikipedia.org In their natural state, they serve as crucial elements for energy storage and as structural components of cell membranes. wikipedia.org Naturally occurring fatty acids typically have an even number of carbon atoms and, when unsaturated, are usually in the cis configuration. libretexts.org

When released into the environment, fatty acid esters are generally expected to undergo biodegradation. kao.com Many fatty acid esters are considered to be readily biodegradable and are not expected to persist in the environment. kao.com Their low water solubility means they are likely to behave as a light non-aqueous phase liquid (LNAPL) if released in significant quantities. concawe.eu

Differentiation between Natural and Anthropogenic Sources of Fatty Acid Esters:

Natural Sources: Fatty acids are naturally synthesized by a vast array of organisms, from microbes to plants and animals. wikipedia.org They are often found as esters, such as triglycerides, in vegetable oils and animal fats. libretexts.org For instance, the parent fatty acid, (Z)-docos-13-enoic acid (erucic acid), is known to occur naturally in high concentrations in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard. atamanchemicals.com The natural synthesis of an isopropyl ester of this acid is not well-documented.

Anthropogenic Sources: The industrial production of fatty acid esters is a widespread practice. These esters, including methyl and isopropyl esters, are synthesized for various applications. Fatty acid methyl esters (FAMEs) are significant components of biodiesel. concawe.eu The synthesis often involves the transesterification of vegetable oils or animal fats. concawe.euresearchgate.net Fatty acid isopropyl esters (FAIPEs) have been explored as a type of biodiesel with improved cold-flow properties. nih.gov Their presence in the environment would likely be linked to their production and use in industries such as biofuels, lubricants, plasticizers, and cosmetics. researchgate.netmdpi.com Therefore, the detection of this compound in an environmental sample would more likely point towards an anthropogenic origin, given the industrial processes used to create such specific esters.

The following table summarizes the general state of knowledge regarding the ecological role and sources of long-chain fatty acid esters, with the explicit caveat that this data is not specific to this compound.

| Aspect | General Findings for Long-Chain Fatty Acid Esters | Specific Data for this compound |

| Natural Occurrence | Parent fatty acids are widespread in plants and animals. atamanchemicals.com Natural esters are typically triglycerides. libretexts.org | No specific data available on natural occurrence. |

| Anthropogenic Sources | Synthesized for use as biofuels (biodiesel), lubricants, plasticizers, and in cosmetics. concawe.euresearchgate.netmdpi.com | Likely produced synthetically for industrial applications. |

| Ecological Role | Serve as energy storage and structural components in organisms. wikipedia.org | No specific ecological role documented. |

| Environmental Fate | Generally considered readily biodegradable. kao.com Low potential for bioaccumulation. kao.com | No specific environmental fate studies available. |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation of Ester Conformations and Interactions

Molecular modeling and simulation techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of flexible molecules such as Isopropyl (Z)-docos-13-enoate.

Due to the presence of numerous single bonds in its long aliphatic chain, this compound can adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. This is crucial as the conformation can significantly influence its physical properties and biological activity.

Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Method | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | TIP3P, SPC/E | Explicitly or implicitly models the surrounding solvent environment. |

| Ensemble | NVT, NPT | Defines the thermodynamic state of the system (e.g., constant Number of particles, Volume, and Temperature). |

| Simulation Time | Nanoseconds to Microseconds | Determines the timescale of the simulated molecular motions. |

| Analysis Metrics | RMSD, Radius of Gyration | Quantifies conformational changes and molecular shape over time. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a molecule like this compound might interact with the active site of an enzyme, such as a lipase (B570770), which is involved in the metabolism of esters.

While no specific docking studies for this compound were found, research on its parent fatty acid, erucic acid, and other long-chain fatty acids provides a relevant framework. For example, in silico studies have investigated the binding of erucic acid to enzymes like phospholipase A2. mdpi.com Such studies have demonstrated that long-chain fatty acids can fit into the binding pockets of these enzymes, with the binding affinity influenced by the length and saturation of the hydrocarbon chain. mdpi.com

A docking study of this compound with a lipase, for instance, would involve placing the ester into the enzyme's active site and evaluating the potential non-covalent interactions, such as hydrogen bonds and van der Waals forces. The isopropyl group would likely play a significant role in the binding orientation and affinity due to its steric and electronic properties.

Table 2: Hypothetical Docking Study Results of this compound with a Lipase

| Parameter | Predicted Outcome | Significance |

| Binding Affinity (kcal/mol) | -5 to -10 | A negative value indicates a favorable binding interaction. |

| Key Interacting Residues | Ser, His, Asp (catalytic triad) | Identifies the amino acids in the enzyme's active site that are crucial for binding. |

| Predicted Pose | Isopropyl group in a hydrophobic pocket | Suggests the most likely orientation of the molecule within the active site. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It can be employed to investigate reaction mechanisms involving this compound, such as hydrolysis or transesterification. DFT calculations can determine the energies of reactants, products, and transition states, thereby providing insights into the reaction's feasibility and kinetics.

For example, DFT could be used to model the hydrolysis of the ester bond in this compound. This would involve calculating the energy profile of the reaction pathway, including the formation of a tetrahedral intermediate. Such studies on other esters have provided valuable information on the influence of substituents on reaction rates.

Quantum chemical methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to aid in the interpretation of experimental spectra. For fatty acid esters, the carbonyl (C=O) stretching frequency is a particularly characteristic absorption band. Computational studies on omega-3 fatty acid esters have shown that a mixed quantum/classical approach can accurately predict IR absorption spectra in the ester carbonyl stretch region. nih.govaip.orgresearchgate.net These studies reveal how intermolecular and intramolecular interactions give rise to distinct absorption peaks. nih.govaip.orgresearchgate.net For this compound, the calculated C=O stretching frequency would be expected in the range of 1730-1750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using quantum chemical calculations. While the accuracy of these predictions can vary, they are valuable for assigning signals in experimental spectra. researchgate.net For this compound, key predicted signals would include those for the protons and carbons of the isopropyl group, the carbons of the double bond, and the carbons and protons adjacent to the ester and the double bond.

Table 3: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopic Technique | Key Feature | Predicted Value/Range |

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1730 - 1750 cm⁻¹ |

| ¹H NMR Spectroscopy | -CH- of Isopropyl group | ~4.9-5.1 ppm (septet) |

| -CH=CH- of Alkene | ~5.3-5.4 ppm (multiplet) | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | ~172-174 ppm |

| Alkene Carbons | ~129-131 ppm |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a compound with its biological activity or a particular property. These models are built by analyzing a dataset of compounds with known activities and their corresponding molecular descriptors.

While no specific SAR or QSAR models for this compound are available, the principles can be applied to a series of related long-chain fatty acid esters. Molecular descriptors for these models could include physicochemical properties such as lipophilicity (logP), molecular weight, and steric parameters, as well as quantum chemical descriptors like orbital energies (HOMO and LUMO).

For instance, a QSAR model could be developed to predict the skin permeability of a series of fatty acid esters, where this compound would be one of the compounds. The model might reveal that permeability is positively correlated with lipophilicity and negatively correlated with molecular size. Such models are valuable in fields like cosmetics and drug delivery for designing molecules with desired properties.

Industrial and Biotechnological Research Applications Academic Perspective

Role as a Renewable Raw Material in Oleochemistry

Isopropyl (Z)-docos-13-enoate, an ester derived from erucic acid, is positioned within the oleochemical industry as a product derived from renewable resources. Oleochemicals are chemicals derived from plant and animal fats, and this compound fits this description as its fatty acid component, erucic acid, is primarily sourced from the triglycerides of plant seeds. frontiersin.org The synthesis of such esters is a key process in the oleochemical industry, which provides alternatives to petroleum-based products.

The parent fatty acid, erucic acid ((Z)-docos-13-enoic acid), is a very-long-chain monounsaturated fatty acid found in the seeds of the Brassicaceae family, such as rapeseed and mustard. frontiersin.org This makes it a bio-based and renewable feedstock. The utilization of vegetable oils as raw materials is a cornerstone of the oleochemical industry, which aims to produce a variety of value-added products, including lubricants and surfactants. google.com The transformation of erucic acid into its isopropyl ester is an example of how a natural raw material can be modified to create a compound with specific properties suitable for industrial applications.

The following table summarizes the renewable sourcing of this compound's precursors:

| Component | Chemical Name | Primary Source | Renewable Nature |

| Fatty Acid | (Z)-docos-13-enoic acid (Erucic Acid) | Oilseeds (e.g., Rapeseed) | Yes, plant-based and annually renewable. |

| Alcohol | Isopropanol (B130326) | Typically from petrochemicals, but can be produced from biomass. | Potential for renewability through bio-based production routes. |

The use of erucic acid as a raw material in the oleochemical industry is established, with applications in the synthesis of biodegradable lubricants and slip agents for plastics. google.com Consequently, its derivative, this compound, is part of a broader industrial trend toward using renewable oils for more environmentally friendly products. google.com

Potential in Green Chemistry Initiatives and Sustainable Chemical Production

The synthesis and application of this compound align with several core principles of green chemistry, contributing to more sustainable chemical production. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. epa.gov

One of the key principles of green chemistry is the use of renewable feedstocks, which is directly applicable to this compound due to its derivation from plant-based erucic acid. frontiersin.orgepa.gov The use of such bio-based materials is a move away from depleting fossil fuel resources. youtube.com Furthermore, the development of biocatalytic processes for ester synthesis, as discussed in the next section, supports other green chemistry principles, including the use of catalysis over stoichiometric reagents and designing for energy efficiency by operating under milder conditions. epa.govmdpi.com

The potential contributions of this compound production to green chemistry are outlined in the table below:

| Green Chemistry Principle | Application in this compound Production |

| Use of Renewable Feedstocks | Erucic acid is derived from renewable oilseed crops. frontiersin.org |

| Catalysis | Enzymatic synthesis utilizes biocatalysts (lipases) which are highly selective and can be reused. mdpi.com |

| Designing for Energy Efficiency | Biocatalytic reactions are often carried out at lower temperatures and pressures compared to traditional chemical synthesis. longdom.org |

| Waste Prevention | Enzymatic reactions can be highly specific, leading to fewer by-products and less waste. nih.gov |

By embracing biocatalytic routes and renewable sourcing, the production of this compound can be part of a more sustainable chemical industry that minimizes its environmental footprint. youtube.com The shift towards biodegradable products derived from oleochemicals also addresses the end-of-life impact of chemicals, aligning with the principle of designing for degradation. epa.gov

Advancements in Enzyme Technology for Biocatalytic Ester Synthesis

The synthesis of esters like this compound is increasingly being achieved through enzymatic processes, which offer significant advantages over traditional chemical methods. longdom.org Lipases are the primary enzymes used for this purpose, catalyzing the esterification of a fatty acid (erucic acid) with an alcohol (isopropanol). mdpi.com This biocatalytic approach is a cornerstone of advancements in green and sustainable chemical production.

Research into enzymatic ester synthesis has focused on optimizing various parameters to maximize yield and efficiency. Key areas of advancement include:

Enzyme Immobilization : Immobilizing lipases on solid supports enhances their stability and allows for easier separation from the reaction mixture, enabling reuse over multiple cycles. mdpi.comnih.gov This is crucial for the economic viability of industrial-scale processes. mdpi.com

Solvent-Free Systems : Conducting reactions in a solvent-free medium reduces the environmental impact associated with the use of organic solvents and simplifies downstream processing. mdpi.com

Process Optimization : Studies have investigated the effects of temperature, substrate molar ratio, and catalyst loading on the reaction rate and conversion to achieve optimal synthesis conditions. For instance, in the synthesis of other isopropyl esters like isopropyl myristate, optimized conditions led to high conversion rates in a relatively short time. researchgate.net

Novel Biocatalysts : The exploration of lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), has been instrumental in developing efficient esterification processes. nih.govresearchgate.netresearchgate.net

The table below presents a summary of key parameters and findings from research on the enzymatic synthesis of similar fatty acid esters, which are applicable to the production of this compound.

| Parameter | Finding/Advancement | Significance |

| Biocatalyst | Immobilized lipases (e.g., Novozym 435) show high activity and stability. researchgate.netresearchgate.net | Enables catalyst reuse and improves process economics. mdpi.com |

| Reaction Medium | Solvent-free or use of non-polar solvents can enhance enzyme activity and simplify product purification. mdpi.comresearchgate.net | Reduces environmental impact and production costs. |

| Temperature | Optimal temperatures are typically in the range of 30-70°C, significantly lower than conventional chemical methods. mdpi.comlongdom.orgnih.gov | Lowers energy consumption and minimizes side reactions. |

| Substrate Ratio | An excess of one substrate (often the alcohol) can shift the reaction equilibrium to favor ester formation. researchgate.net | Increases product yield. |

| Water Removal | The removal of water, a by-product of esterification, can drive the reaction towards higher conversion. nih.gov | Improves the efficiency of the synthesis. |

These advancements in enzyme technology provide a robust framework for the efficient and sustainable biocatalytic synthesis of this compound, positioning it as a viable, green alternative in the oleochemical market.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Efficient Synthetic Routes for Isopropyl (Z)-docos-13-enoate

The synthesis of this compound, while not extensively detailed in current literature, can be extrapolated from established methods for esterifying long-chain fatty acids like erucic acid. Future research is essential to optimize these routes for efficiency, sustainability, and industrial scalability.

Current industrial production of fatty acid esters often relies on strong soluble acids like phosphoric or methanesulfonic acid as catalysts. csic.es While effective, these homogeneous catalysts present challenges, including corrosion, difficulty in recovery, and the generation of by-products. csic.es A significant research direction is the development and optimization of solid acid catalysts for the continuous-flow synthesis of long-chain esters. csic.es These heterogeneous catalysts offer advantages such as reusability, reduced corrosion, and simplified product purification.

Enzymatic synthesis using lipases presents a milder and more selective alternative to chemical catalysis. google.comspringernature.com Lipases from sources like Geotrichum candidum and Candida rugosa have been used to selectively hydrolyze triglycerides, which could be adapted for the targeted synthesis of specific esters. google.com Research into immobilized lipases could lead to robust, reusable biocatalysts for the synthesis of this compound, minimizing energy consumption and by-product formation.

Another promising avenue is the use of hydrodynamic cavitation to enhance transesterification reactions. Studies on producing methyl esters from high-erucic acid rapeseed oil have shown that hydrodynamic cavitation can significantly reduce reaction times and improve conversion rates compared to conventional mechanical agitation. researchgate.net Future work could explore the application of this technology to the transesterification of erucic acid-rich oils with isopropanol (B130326).

| Synthetic Route | Catalyst Type | Potential Advantages | Key Research Objectives |

|---|---|---|---|

| Solid-Catalyzed Esterification | Organic solid acids (e.g., sulfonic resins) | Catalyst reusability, suitable for continuous flow, reduced corrosion. csic.es | Optimizing catalyst structure for long-chain reactants; scaling up from lab to pilot plant. csic.es |

| Enzymatic Synthesis | Lipases (e.g., from Candida rugosa) | High selectivity, mild reaction conditions, fewer by-products. google.com | Immobilization techniques for catalyst stability and reuse; solvent-free reaction media. springernature.com |

| Enhanced Transesterification | Base catalysts (e.g., KOH) with physical enhancement | Reduced reaction time, improved conversion rates, better emulsification. researchgate.net | Adapting hydrodynamic cavitation reactors for synthesis with isopropanol. |

Deeper Exploration of Specific Biochemical Mechanisms and Interactions

Understanding the biochemical fate and interactions of this compound is crucial. Research in this area can build upon the extensive knowledge of its parent fatty acid, erucic acid. In humans, erucic acid is metabolized, primarily in the liver, where it is broken down into shorter-chain fatty acids by the long-chain acyl-CoA dehydrogenase enzyme. wikipedia.orgatamanchemicals.com A key research question is whether the esterification with isopropanol alters the rate and pathway of this metabolism.

Future studies should investigate the enzymatic hydrolysis of this compound within biological systems to release erucic acid and isopropanol. The intracellular concentration of the resulting long-chain acyl-CoA esters is tightly regulated and buffered by specific acyl-CoA binding proteins. nih.gov These esters can act as signaling molecules, affecting transcription factors and enzymes at very low concentrations. nih.gov It would be valuable to determine if this compound or its metabolites interact with these regulatory pathways differently than other erucic acid forms.

The interaction of this compound with cellular membranes is another critical area of study. The physical properties of long-chain fatty acids can influence membrane fluidity and function. wur.nl Research is needed to determine how this compound is transported across cell membranes and whether it is incorporated into complex lipids like triglycerides or phospholipids, particularly in tissues like the heart and liver where erucic acid metabolism is significant. foodstandards.gov.au

Advanced Environmental Monitoring and Remediation Strategies

As with any chemical compound intended for wider use, understanding the environmental fate of this compound is imperative. Fatty acid esters are generally considered to be readily biodegradable. epa.gov However, specific data for this isopropyl ester is lacking. Future research should focus on its biodegradability under various environmental conditions (aerobic and anaerobic) and identify the microorganisms and enzymatic pathways involved in its degradation. core.ac.ukuminho.pt

The development of sensitive and specific analytical methods is essential for monitoring its presence in environmental matrices like soil and water. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the quantification of fatty acid methyl esters (FAMEs) and can be adapted for this compound. nih.gov This would involve optimizing extraction and derivatization protocols for different environmental samples. nih.gov

In case of environmental contamination, bioremediation strategies could be explored. This might involve enriching and applying microbial consortia with a high capacity for degrading long-chain fatty acid esters. The accumulation of these compounds on anaerobic sludge can sometimes create a physical barrier, inhibiting the degradation of other substances, a phenomenon that would need to be investigated for this compound. core.ac.ukuminho.pt

Integration of Omics Technologies for Comprehensive Biological Understanding

Omics technologies, such as transcriptomics, proteomics, and lipidomics, offer powerful tools for a holistic understanding of the biological effects of this compound. These approaches can reveal changes in gene expression, protein levels, and lipid profiles in cells or organisms exposed to the compound, providing mechanistic insights beyond traditional toxicological endpoints. nih.gov

Future research could employ transcriptomics (using RNA-Seq) to analyze changes in gene expression in relevant cell lines (e.g., human liver cells or cardiomyocytes) after exposure to this compound. nih.govbohrium.com This could identify affected cellular pathways, such as lipid metabolism, oxidative stress, or inflammatory responses. nih.gov

Lipidomics would be particularly valuable for tracing the metabolic fate of the compound. By analyzing the full spectrum of lipids within a cell, researchers could determine how this compound is metabolized and whether its presence alters the composition of cellular membranes or storage lipids. This is crucial given that high levels of erucic acid can lead to its accumulation in triglycerides within heart tissue. foodstandards.gov.au Comparing the lipidomic profiles of cells exposed to erucic acid versus its isopropyl ester could reveal significant metabolic differences.

Contributions to the Circular Economy and Sustainable Bioresource Utilization

This compound, derived from high-erucic acid rapeseed (HEAR) oil, is well-positioned to contribute to a circular and sustainable bioeconomy. researchgate.net HEAR oil is an important renewable feedstock for the oleochemical industry, used to produce a range of industrial products like lubricants, surfactants, and polymers. researchgate.netcelignis.com

Future research should focus on optimizing the entire value chain, from the cultivation of HEAR crops to the final application of its derivatives. Metabolic engineering and advanced breeding techniques are being used to increase the erucic acid content in oilseed crops like Brassica carinata, enhancing their value as industrial feedstocks. mdpi.comnih.gov

Q & A

Q. How can researchers investigate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer: Employ radiolabeled isotopes (e.g., ¹⁴C) to track absorption, distribution, and excretion in rodent models. Use LC-MS/MS to identify metabolites in plasma and tissues. Compare hydrolysis rates in liver microsomes versus esterase-containing media to elucidate enzymatic vs. non-enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.